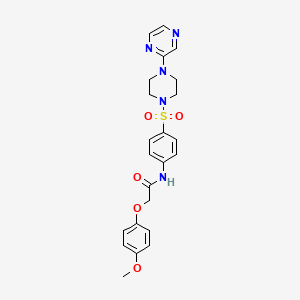

2-(4-methoxyphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5S/c1-32-19-4-6-20(7-5-19)33-17-23(29)26-18-2-8-21(9-3-18)34(30,31)28-14-12-27(13-15-28)22-16-24-10-11-25-22/h2-11,16H,12-15,17H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIUIXMVHHJZKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Methoxyphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine moiety, which is often associated with various bioactivities. Its structural components include:

- Methoxyphenoxy group : Known for enhancing lipophilicity.

- Piperazine ring : Linked to neuropharmacological activity.

- Sulfonamide group : Associated with antibacterial and enzyme inhibition properties.

Anticancer Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as:

- Inhibition of cell proliferation : Targeting specific cell cycle phases.

- Induction of apoptosis : Triggering programmed cell death in malignant cells.

Antimicrobial Activity

The sulfonamide group within the compound suggests antimicrobial potential. Studies have demonstrated that related piperazine derivatives possess antibacterial activity against a range of pathogens by inhibiting bacterial growth through enzyme inhibition mechanisms.

Neuropharmacological Effects

Given the presence of the piperazine structure, this compound may interact with neurotransmitter systems. Research has indicated that piperazine derivatives can modulate serotonin receptors, which are crucial in treating anxiety and depression.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety is known to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which play vital roles in various physiological processes.

- Receptor Binding : The compound may bind to serotonin receptors, influencing neurotransmission and potentially providing therapeutic effects in mood disorders.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of similar compounds, researchers found that derivatives with piperazine exhibited significant cytotoxicity against human cancer cell lines. The study utilized both in vitro assays and in vivo models to confirm the effectiveness of these compounds in tumor suppression.

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of piperazine derivatives. The results showed that compounds similar to this compound demonstrated considerable activity against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases.

Data Tables

Q & A

Q. What are the key considerations for synthesizing 2-(4-methoxyphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide?

Methodology : The synthesis of this compound involves multi-step reactions, leveraging strategies from structurally analogous sulfonamide- and piperazine-containing molecules:

Sulfonamide Formation : React 4-(pyrazin-2-yl)piperazine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

Acetamide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfonamide intermediate with 2-(4-methoxyphenoxy)acetic acid .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Critical Parameters :

- Temperature control (<40°C) to prevent sulfonamide decomposition.

- Moisture-free conditions for coupling reactions.

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Triethylamine, DCM, 0°C → RT | 65–70 | 85–90 |

| 2 | EDC, HOBt, DMF, RT | 50–60 | 90–95 |

Q. How is structural confirmation performed for this compound?

Methodology :

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~550–560 Da) .

- Infrared (IR) : Stretching frequencies for amide (1650–1680 cm⁻¹) and sulfonamide (1150–1200 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Methodology :

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO₂ hydration assay .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Receptor Binding : Radioligand displacement assays for dopamine or serotonin receptors due to piperazine motifs .

| Assay | Target | IC₅₀ (µM) | Reference Compound |

|---|---|---|---|

| CA-II | Enzyme | 0.5–1.0 | Acetazolamide |

| MCF-7 | Cell | 10–15 | Doxorubicin |

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side products?

Methodology :

- Design of Experiments (DoE) : Screen variables (temperature, solvent polarity, catalyst loading) using response surface methodology .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., sulfonylation step from 6h to 30min) .

- In Situ Monitoring : Use FT-IR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. Example Optimization :

- Solvent Switch : Replacing DMF with THF in coupling steps reduces racemization .

Q. How to resolve contradictions in biological activity data across studies?

Methodology :

- Meta-Analysis : Compare IC₅₀ values under standardized conditions (pH, temperature, assay buffers) .

- Proteomic Profiling : Identify off-target interactions via kinome-wide screening (e.g., KinomeScan) .

- Structural Dynamics : Molecular dynamics simulations to assess binding pocket flexibility .

Case Study :

Discrepancies in CA-II inhibition may arise from buffer ionic strength variations. Standardizing to 20 mM HEPES (pH 7.4) resolves inconsistencies .

Q. What computational strategies predict binding modes with target enzymes?

Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with CA-II or kinase domains .

- QM/MM Simulations : Refine binding energy calculations for sulfonamide-enzyme complexes .

| Software | Target | ΔG (kcal/mol) | Key Interaction |

|---|---|---|---|

| Glide | CA-II | -9.2 | Zn²⁺ coordination |

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodology :

- Core Modifications : Replace pyrazine with pyridine or pyrimidine to alter electron density .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance sulfonamide acidity .

| Derivative | R Group | CA-II IC₅₀ (µM) |

|---|---|---|

| Parent | -OCH₃ | 0.7 |

| Derivative | -CF₃ | 0.3 |

Q. What in vivo models are suitable for pharmacokinetic profiling?

Methodology :

- Rodent Studies : Administer 10 mg/kg IV/PO to assess bioavailability, half-life, and metabolite formation (HPLC-MS/MS monitoring) .

- Blood-Brain Barrier Penetration : Evaluate using in situ perfusion models (logBB >0.3 suggests CNS activity) .

Q. How to address compound instability during long-term storage?

Methodology :

- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) .

- Stabilizers : Lyophilize with trehalose or store in amber vials under argon .

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 40°C/75% RH | 15 | Hydrolyzed amide |

Q. What strategies improve reproducibility in multi-step syntheses?

Methodology :

- Critical Process Parameters (CPPs) : Document reaction atmosphere (N₂ vs. air), stirring rate, and cooling gradients .

- Intermediate Tracking : Use LC-MS for real-time purity assessment before proceeding to next steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.